N'-cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide
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Overview
Description
N’-Cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide is a complex organic compound with the molecular formula C25H30N2O. This compound is characterized by its unique cyclopropane ring structure and the presence of multiple aromatic rings, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide typically involves the reaction of cycloheptanone with 2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher production efficiency. The use of automated systems and advanced catalysts can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N’-Cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N’-Cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in different chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals
Mechanism of Action
The mechanism by which N’-Cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular enzymes or receptors, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-Cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide include:
- 4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]
- N,N’-Bis(4-methylphenyl)cyclopropane-1,2-dicarbohydrazide
Uniqueness
What sets N’-Cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide apart from similar compounds is its unique cyclopropane ring structure combined with the presence of multiple aromatic rings.
Properties
Molecular Formula |
C25H30N2O |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(cycloheptylideneamino)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H30N2O/c1-18-9-13-20(14-10-18)25(21-15-11-19(2)12-16-21)17-23(25)24(28)27-26-22-7-5-3-4-6-8-22/h9-16,23H,3-8,17H2,1-2H3,(H,27,28) |
InChI Key |
IYLNYNITKWHWAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NN=C3CCCCCC3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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